molecular formula C10H12FNO2S B1396221 7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide CAS No. 1301768-17-1

7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide

Cat. No.: B1396221
CAS No.: 1301768-17-1
M. Wt: 229.27 g/mol
InChI Key: XQUBZJWLVQKALZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold is a chemical structure that has been the subject of various pharmacological studies . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .


Synthesis Analysis

In 2010, Francotte et al. reported a synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides and tested as positive allosteric modulators of the AMPA receptors .


Molecular Structure Analysis

The molecular structure of 1,2,4-benzothiadiazine-1,1-dioxide derivatives can vary depending on the functional groups attached to the ring .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-benzothiadiazine-1,1-dioxide derivatives would depend on the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-benzothiadiazine-1,1-dioxide derivatives would depend on the specific functional groups present in the molecule .

Scientific Research Applications

Cycloaddition Reactions

7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide and its derivatives are used in cycloaddition reactions. For example, N-substituted 5-methylene-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxides undergo 1,3-dipolar cycloaddition with benzonitrile oxide to form isoxazoline spiro adducts. These reactions are completely regioselective and produce 3,4-dihydro-2H,4′H-spiro[benzo[f][1,2]thiazepine-5,5′-isoxazole] 1,1-dioxide cycloadducts with high diastereoselectivity in cases involving atropisomerism (Ryan, Francis, & Savage, 2014).

Synthesis of Derivatives

The compound is also a precursor in the synthesis of various derivatives of potential medicinal interest. For instance, 2-(Triazolyl, Oxadiazolyl, and Pyrazolyl) substituted 1,5-benzothiazepin-S,S-dioxide derivatives have been synthesized using similar structures. These derivatives are obtained through various chemical processes and have potential applications in medicine (Gupta, Devi, Chaudhary, & Kishore, 2012).

Ring Contraction and Formation

Additionally, ring contraction of related compounds, such as 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides, provides access to 4H-benzo[b][1,4]thiazine 1,1-dioxides. These processes involve carbon-sulfur bond formation and are important for creating pharmacologically relevant derivatives with biological, medicinal, and industrial applications (Fülöpová et al., 2015).

Process Development for Related Compounds

The benzoxazepine core, similar to the 7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine structure, has been developed for scalable synthesis in several kinase inhibitors. This includes developing processes for preparing starting materials and intermediates, demonstrating the compound's utility in complex synthetic routes (Naganathan et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide Compounds with a similar structure, such as 1,2,4-benzothiadiazine-1,1-dioxides, have been reported to interact with various targets, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .

Mode of Action

The exact mode of action of This compound Similar compounds have been reported to act as positive allosteric modulators of the ampa receptors . This suggests that the compound may enhance the activity of these receptors, leading to increased neuronal excitability.

Safety and Hazards

The safety and hazards associated with 1,2,4-benzothiadiazine-1,1-dioxide derivatives would depend on the specific compound and its functional groups .

Future Directions

The future directions for research on 1,2,4-benzothiadiazine-1,1-dioxide derivatives could include further exploration of their pharmacological activities and the development of new derivatives with improved properties .

Biochemical Analysis

Biochemical Properties

7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to act as a positive allosteric modulator of AMPA receptors . This interaction enhances the receptor’s response to glutamate, thereby influencing synaptic transmission and plasticity. Additionally, the compound has shown potential as an inhibitor of certain enzymes, which could be beneficial in treating various diseases .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of KATP channels, which play a vital role in cellular energy homeostasis . By affecting these channels, the compound can alter cellular responses to metabolic stress. Furthermore, it has been shown to impact the expression of genes involved in inflammatory responses, thereby exhibiting potential anti-inflammatory properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific sites on target proteins, leading to conformational changes that enhance or inhibit their activity. For instance, its interaction with AMPA receptors involves binding to an allosteric site, which increases the receptor’s affinity for glutamate . Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Properties

IUPAC Name

7-fluoro-4-methyl-2,3,4,5-tetrahydro-1λ6,2-benzothiazepine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2S/c1-7-4-8-5-9(11)2-3-10(8)15(13,14)12-6-7/h2-3,5,7,12H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUBZJWLVQKALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC(=C2)F)S(=O)(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 2
7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 3
7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 4
7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 5
7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 6
7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.